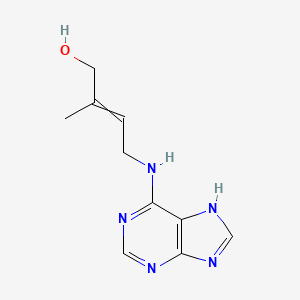

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

Description

Properties

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859662 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-27-7 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol?

A Technical Guide to the Mechanism of Action of trans-Zeatin

Executive Summary

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol, more commonly known as Zeatin , is a naturally occurring cytokinin, a class of phytohormones that are pivotal regulators of plant growth and development.[1][2][3] The trans isomer, trans-Zeatin, is the most biologically active form, playing a crucial role in promoting cell division, shoot meristem initiation, and leaf differentiation, among other processes.[1][4] This guide elucidates the core mechanism of action of trans-Zeatin, which operates through a multi-step phosphorelay signaling pathway, analogous to two-component systems found in bacteria.[2][5][6] The signal is initiated by direct binding to membrane-bound histidine kinase receptors, triggering a phosphorylation cascade that culminates in the nuclear regulation of target gene expression by specific transcription factors. Understanding this pathway is fundamental for applications in agriculture, biotechnology, and potentially, therapeutic development.

Chemical Identity and Biological Significance

trans-Zeatin is an adenine derivative characterized by an N6-substituted isoprenoid side chain.[2][7] This structure is fundamental to its biological activity, enabling it to be perceived by specific receptors. As a key phytohormone, trans-Zeatin, in concert with auxin, can reprogram differentiated cells into stem cells and support shoot regeneration.[1] It is a master regulator of the plant cell cycle and development, influencing chloroplast biogenesis, stress tolerance, and senescence.[1][6] Its counterpart, cis-Zeatin, is also found ubiquitously in plants but is generally considered to have lower biological activity.[4]

The Core Mechanism: A Multi-Step Phosphorelay System

The canonical cytokinin signaling pathway is a four-stage process involving ligand perception, signal transmission via phosphotransfer, and transcriptional activation, followed by a negative feedback loop.[1][6]

Receptor Binding and Activation

The primary molecular targets of trans-Zeatin are the Arabidopsis Histidine Kinase (AHK) receptors, which are transmembrane proteins.[1][8] In the model organism Arabidopsis thaliana, the principal cytokinin receptors are AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[8][9][10] These receptors possess an extracellular cytokinin-binding CHASE domain.[2]

The binding of trans-Zeatin to the CHASE domain induces a conformational change in the receptor, leading to the autophosphorylation of a conserved histidine (His) residue within its cytoplasmic kinase domain.[2][5] This event marks the initiation of the signaling cascade. Studies have shown that AHK4 is a primary receptor that directly binds trans-Zeatin with high specificity.[11][12]

The Phosphorelay Cascade

The signal initiated at the membrane is transduced to the nucleus via a multi-step phosphorelay system. This process is distinct from typical eukaryotic MAPK cascades and is more akin to prokaryotic two-component systems.[1]

-

Intramolecular Phosphate Transfer : The phosphoryl group from the conserved histidine in the AHK kinase domain is first transferred to a conserved aspartate (Asp) residue within the receptor's own receiver domain.[2]

-

Transfer to AHP Proteins : The phosphoryl group is then transferred to a separate pool of shuttle proteins known as Histidine Phosphotransfer Proteins (AHPs) .[1][2][5] These mobile proteins translocate from the cytoplasm to the nucleus in a cytokinin-dependent manner.[1]

-

Nuclear Translocation and Final Transfer : Once in the nucleus, the phosphorylated AHPs transfer the phosphoryl group to the final targets of the cascade: the Arabidopsis Response Regulators (ARRs) .[1][5]

Transcriptional Regulation in the Nucleus

The ARRs are the terminal components of the pathway and function as transcription factors. They are broadly classified into two main types:

-

Type-B ARRs : These are the positive regulators of the cytokinin response.[13][14] Upon phosphorylation by AHPs, Type-B ARRs (such as ARR1, ARR10, and ARR12) become active.[9][13][14] They contain a DNA-binding GARP domain that recognizes and binds to specific promoter sequences of cytokinin-responsive genes, thereby activating their transcription.[2]

-

Type-A ARRs : These function as negative regulators of the pathway, creating a feedback loop.[2][5] The genes encoding Type-A ARRs are among the primary transcriptional targets of the activated Type-B ARRs.[2][9] Once expressed, Type-A ARR proteins are also phosphorylated, which is required for their function and can lead to their stabilization.[15] They are thought to dampen the signaling output, though the precise mechanism is still under investigation.[2][15]

This regulatory network allows for a rapid and tightly controlled response to cytokinin signals, modulating a wide array of developmental processes.

Downstream Physiological Effects

The activation of cytokinin-responsive genes by Type-B ARRs leads to a multitude of physiological outcomes:

-

Cell Division and Growth : Regulation of cyclin and other cell cycle genes, promoting cell proliferation in shoot apical meristems.[1][2]

-

Organ Development : Influences shoot initiation, leaf size, and vascular development.[2][16]

-

Senescence Delay : Downregulation of genes associated with aging and degradation, particularly in leaves.[6][17]

-

Stress Responses : Modulates plant responses to both biotic and abiotic stresses.[18][19]

Key Experimental Methodologies

Validating the mechanism of action of trans-Zeatin involves several key experimental approaches.

Protocol 1: In Vitro Receptor-Ligand Binding Assay

This protocol determines the binding affinity of trans-Zeatin to its receptors (e.g., AHK4).

-

Objective : To quantify the dissociation constant (Kd) of trans-Zeatin for its receptor.

-

Principle : This assay uses radiolabeled trans-Zeatin and isolated membrane fractions containing the receptor. The amount of bound radioligand is measured at various concentrations to determine binding affinity.

-

Methodology :

-

Receptor Preparation : Express and purify the extracellular CHASE domain of the AHK receptor from a suitable system (e.g., E. coli).

-

Radioligand Preparation : Use commercially available [3H]trans-Zeatin.

-

Binding Reaction : Incubate a constant amount of the purified receptor with increasing concentrations of [3H]trans-Zeatin in a suitable binding buffer.

-

Separation : Separate bound from unbound ligand using a filtration method (e.g., glass fiber filters).

-

Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Plot bound ligand versus ligand concentration and fit the data to a saturation binding curve to calculate the Kd.

-

-

Causality : A low Kd value indicates high binding affinity, confirming a direct and specific interaction between trans-Zeatin and the receptor, which is the first step in the signaling cascade.[11][12]

Protocol 2: Phosphorelay Assay in a Reconstituted System

This assay demonstrates the transfer of a phosphate group from the receptor to downstream components.

-

Objective : To confirm the functionality of the AHK -> AHP -> ARR phosphorelay.

-

Principle : This assay uses purified recombinant proteins (AHK, AHP, ARR) and radiolabeled ATP ([γ-32P]ATP) to trace the path of the phosphate group.

-

Methodology :

-

Protein Expression : Purify recombinant AHK (cytoplasmic domain), AHP, and ARR proteins.

-

Receptor Autophosphorylation : Incubate the AHK protein with [γ-32P]ATP in the presence of trans-Zeatin to allow autophosphorylation.

-

Phosphotransfer to AHP : Add purified AHP protein to the reaction. Allow time for the phosphate to transfer from AHK to AHP.

-

Phosphotransfer to ARR : Add purified Type-B ARR protein to the reaction.

-

Analysis : Separate the proteins at each time point using SDS-PAGE and visualize the radiolabeled (phosphorylated) proteins using autoradiography.

-

-

Self-Validation : Controls are critical. A reaction without trans-Zeatin should show no autophosphorylation. Reactions missing AHP or ARR will demonstrate the necessity of each component for the signal to be relayed. The appearance of a radiolabeled band corresponding to the molecular weight of each successive protein confirms the phosphorelay.

Summary and Future Directions

The mechanism of action for this compound (trans-Zeatin) is a well-defined multi-step phosphorelay. The signal originates from its specific binding to AHK receptors and is transduced through AHP intermediates to the nucleus, where Type-B ARR transcription factors activate gene expression.[1][2] This cascade controls a vast array of plant growth and developmental processes.

Future research will continue to unravel the complexities of this pathway, including the specific targets of different ARR transcription factors, the mechanisms of Type-A ARR negative feedback, and the crosstalk between cytokinin signaling and other hormone pathways. For drug development professionals, understanding this highly specific and efficient signaling system could offer insights into designing targeted modulators for agricultural applications or exploring analogous pathways in other biological systems.

References

-

Sheen, J. (n.d.). Cytokinin Signaling Pathway. Molecular Biology. Available at: [Link]

-

Wikipedia contributors. (2023). Cytokinin signaling and response regulator protein. Wikipedia. Available at: [Link]

-

Argyros, R. D., et al. (2008). Type B Response Regulators of Arabidopsis Play Key Roles in Cytokinin Signaling and Plant Development. The Plant Cell. Available at: [Link]

-

Higuchi, M., et al. (2004). Histidine Kinase Homologs That Act as Cytokinin Receptors Possess Overlapping Functions in the Regulation of Shoot and Root Growth in Arabidopsis. The Plant Cell. Available at: [Link]

-

Mason, M. G., et al. (2008). Type B response regulators of Arabidopsis play key roles in cytokinin signaling and plant development. The Plant Cell. Available at: [Link]

-

Yamada, H., et al. (2001). The arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane. SciSpace. Available at: [Link]

-

Tran, L. S., et al. (2007). Stress physiology functions of the Arabidopsis histidine kinase cytokinin receptors. Plant Physiology. Available at: [Link]

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development. Available at: [Link]

-

Sheen, J. (2007). Cytokinin Signaling Pathway. Molecular Biology. Available at: [Link]

-

Kieber Lab. (n.d.). Cytokinin Signaling. UNC College of Arts and Sciences. Available at: [Link]

-

Brenner, W. G., & Schmülling, T. (2015). Cytokinin Signaling Downstream of the His-Asp Phosphorelay Network: Cytokinin-Regulated Genes and Their Functions. Frontiers in Plant Science. Available at: [Link]

-

Mason, M. G., et al. (2005). Multiple Type-B Response Regulators Mediate Cytokinin Signal Transduction in Arabidopsis. The Plant Cell. Available at: [Link]

-

Hill, K., et al. (2013). Functional Characterization of Type-B Response Regulators in the Arabidopsis Cytokinin Response. Plant Physiology. Available at: [Link]

-

Higuchi, M., et al. (2004). Histidine Kinase Homologs That Act as Cytokinin Receptors Possess Overlapping Functions in the Regulation of Shoot and Root Growth in Arabidopsis. The Plant Cell. Available at: [Link]

-

Yamada, H., et al. (2001). The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane. Plant and Cell Physiology. Available at: [Link]

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development. Available at: [Link]

-

Nguyen, K. H., et al. (2016). Arabidopsis type B cytokinin response regulators ARR1, ARR10, and ARR12 negatively regulate plant responses to drought. PNAS. Available at: [Link]

-

To, J. P. C., et al. (2007). Cytokinin Regulates Type-A Arabidopsis Response Regulator Activity and Protein Stability via Two-Component Phosphorelay. The Plant Cell. Available at: [Link]

-

Osugi, A., et al. (2017). Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots. Nature Plants. Available at: [Link]

Sources

- 1. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 2. Cytokinin Signaling [kieber.weebly.com]

- 3. goldbio.com [goldbio.com]

- 4. What is the difference between trans-zeatin and Cis-Zeatin_Chemicalbook [chemicalbook.com]

- 5. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]

- 6. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Histidine kinase homologs that act as cytokinin receptors possess overlapping functions in the regulation of shoot and root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple Type-B Response Regulators Mediate Cytokinin Signal Transduction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histidine Kinase Homologs That Act as Cytokinin Receptors Possess Overlapping Functions in the Regulation of Shoot and Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. [PDF] The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane. | Semantic Scholar [semanticscholar.org]

- 13. Type B Response Regulators of Arabidopsis Play Key Roles in Cytokinin Signaling and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Type B response regulators of Arabidopsis play key roles in cytokinin signaling and plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytokinin Regulates Type-A Arabidopsis Response Regulator Activity and Protein Stability via Two-Component Phosphorelay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Cytokinin Signaling Downstream of the His-Asp Phosphorelay Network: Cytokinin-Regulated Genes and Their Functions [frontiersin.org]

- 18. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and History of trans-Zeatin

This guide provides a comprehensive exploration of the discovery, history, and core molecular biology of trans-Zeatin, one of the most crucial cytokinin phytohormones. Designed for researchers, scientists, and drug development professionals, this document details the pivotal experiments, elucidates the biosynthetic and signaling pathways, and presents field-proven protocols for its study.

The Precursor Quest: The Hunt for a Natural Cell Division Factor

The journey to identify trans-Zeatin began not with the molecule itself, but with the fundamental observation that plants must contain endogenous substances that regulate cell division and differentiation. Early in the 20th century, scientists knew that chemical factors could promote cell division.[1] The field of plant tissue culture, which burgeoned in the 1940s and 1950s, became the critical proving ground for this hypothesis.[1]

The watershed moment came from the laboratory of Folke Skoog at the University of Wisconsin. While attempting to culture tobacco pith tissue, Skoog and his team, including postdoctoral researcher Carlos Miller, sought a purine-containing compound that could stimulate cell division.[1][2] Their breakthrough was both serendipitous and revelatory. They discovered that an old, autoclaved sample of herring sperm DNA contained a potent cell division-promoting factor. This substance was isolated, characterized, and named kinetin (6-furfurylaminopurine) in 1955.[2][3]

While kinetin was a monumental discovery, proving that N6-substituted adenine derivatives could regulate plant cell division, it was understood to be an artifact of the DNA degradation process and not a naturally occurring plant hormone.[2] This discovery ignited an intensive search for the endogenous equivalent in plants.

The Landmark Isolation: Zeatin Emerges from Maize

The search for the natural cell division factor culminated in the early 1960s. While several labs had detected cell division-inducing activity in various plant extracts, the definitive identification belongs to D. Stuart Letham and his colleagues, working in parallel with Carlos Miller.[4][5][6]

Letham's group focused on extracts from immature kernels of maize (Zea mays), a tissue undergoing rapid cell division.[4][6] After a laborious purification process, they successfully obtained pure crystals of the active compound in sufficient quantity for rigorous chemical analysis.[4][5][7] Using the advanced analytical techniques of the time, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatography, they unequivocally determined its structure.[6][7][8] In 1964, they named this first naturally identified cytokinin Zeatin , after the genus of its source.[4][6][9] This was a landmark achievement that opened the floodgates for modern cytokinin research.

A Tale of Two Isomers: The Critical Distinction Between trans- and cis-Zeatin

The chemical structure of Zeatin revealed a hydroxylated isoprenoid side chain attached to the N6 position of adenine. This structure allows for the existence of two geometric isomers: trans-Zeatin (tZ) and cis-Zeatin (cZ).[9][10]

The establishment of their distinct biological roles was made possible through chemical synthesis, which allowed for direct comparative studies.[11] Experiments using the tobacco callus bioassay demonstrated a profound difference in activity: trans-Zeatin was highly potent in promoting cell division, whereas cis-Zeatin was found to be over 50 times less active.[4][9][12] This established trans-Zeatin as the primary, highly active form of the hormone.[13]

Subsequent research revealed that the two isomers originate from different biosynthetic routes.

-

trans-Zeatin : Primarily synthesized de novo through what is now known as the AMP/IPT pathway. It functions as a long-distance signal, often produced in the roots and transported to the shoots.[10][13]

-

cis-Zeatin : Predominantly arises from the degradation of transfer RNA (tRNA) that contains a prenylated adenosine base.[11][14] While less active in classic bioassays, cZ is ubiquitous in plants, and emerging research suggests it has distinct physiological functions, particularly in response to certain environmental stresses.[13][15]

It is important to note that there is no evidence of significant cis to trans isomerization in plant tissues, indicating their distinct metabolic and functional paths.[4][9][15]

Table 1: Relative Biological Activity of Zeatin Isomers and Related Cytokinins

| Compound | Relative Activity (Tobacco Callus Bioassay) | Primary Origin |

| trans-Zeatin | Very High (~100%) | De novo biosynthesis (IPT/CYP735A pathway) |

| cis-Zeatin | Very Low (<2%) | tRNA degradation |

| trans-Zeatin Riboside | High (activity may depend on conversion to free base) | De novo biosynthesis |

| cis-Zeatin Riboside | Very Low | tRNA degradation |

| Dihydrozeatin | Moderate to High | Reduction of Zeatin |

| Kinetin | High (synthetic standard) | Artifact (not natural in plants) |

| Isopentenyladenine (iP) | Moderate | De novo biosynthesis (precursor to Zeatin) |

| Data synthesized from multiple bioassay studies.[9][12][16][17] |

The Core Machinery: Biosynthesis of trans-Zeatin

The de novo biosynthesis of trans-Zeatin is a multi-step enzymatic pathway primarily involving three key enzyme families.[18] This pathway is crucial for producing the active hormone that regulates a vast array of developmental processes.[18]

-

Isopentenylation (IPT): The pathway begins with the action of Adenosine phosphate-isopentenyltransferase (IPT) enzymes. These enzymes catalyze the transfer of an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of an adenine nucleotide (ATP, ADP, or AMP), forming N6-(Δ2-isopentenyl)adenosine-5'-tri/di/monophosphate (iPTP/iPDP/iPMP).[14][19]

-

Hydroxylation (CYP735A): The defining step in trans-Zeatin synthesis is the trans-hydroxylation of the isopentenyl side chain. This reaction is catalyzed by a specific Cytochrome P450 monooxygenase, CYP735A .[18][19][20] This enzyme converts the iP-type nucleotide precursors (iPTP/iPDP/iPMP) into the corresponding trans-Zeatin-type nucleotide precursors (tZTP/tZDP/tZMP).

-

Activation (LOG): The final step is the release of the active, free-base cytokinin. This is accomplished by LONELY GUY (LOG) enzymes, which are phosphoribohydrolases. LOG enzymes directly remove the phosphoribosyl group from the cytokinin nucleotide precursors to yield active trans-Zeatin.[18]

Mechanism of Action: The Cytokinin Multi-Step Phosphorelay

trans-Zeatin, like other cytokinins, exerts its effects through a sophisticated signaling cascade known as a multi-step two-component system or phosphorelay, a mechanism with evolutionary roots in bacterial signaling.[21][22][23] The core pathway in plants like Arabidopsis involves three main protein families.[21][24]

-

Signal Perception (AHKs): The signal is first perceived by ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, which are hybrid histidine kinases located primarily in the membrane of the endoplasmic reticulum.[21][23][24] Binding of trans-Zeatin to the extracellular CHASE domain of an AHK receptor induces its autophosphorylation on a conserved histidine (His) residue within its kinase domain.[24][25] This phosphate group is then intramolecularly transferred to a conserved aspartate (Asp) residue in the receptor's receiver domain.[22][23]

-

Signal Transduction (AHPs): The phosphate is then transferred to a conserved His residue on a HISTIDINE PHOSPHOTRANSFER PROTEIN (AHP) .[23][25] These small, mobile proteins act as signal shuttles, translocating from the cytoplasm into the nucleus.[21][22]

-

Transcriptional Regulation (ARRs): Inside the nucleus, the phosphorylated AHP transfers the phosphate group to a conserved Asp residue on a RESPONSE REGULATOR (ARR) .[21][25]

-

Type-B ARRs: These are transcription factors. Upon phosphorylation, they become active and bind to the promoters of cytokinin-responsive genes, initiating their transcription.[21][24]

-

Type-A ARRs: Among the primary targets of Type-B ARRs are the genes for Type-A ARRs. These proteins act as negative regulators of the pathway. By competing for phosphate from AHPs, they create a negative feedback loop that attenuates the signal.[21][24]

-

Field-Proven Methodologies

Protocol 1: Generalized Workflow for Extraction and Purification of Endogenous Zeatin

This protocol outlines a standard workflow for isolating cytokinins from plant tissue for analysis by methods such as LC-MS.[26]

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen to halt metabolic activity. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser. c. Immediately add 1-2 mL of a cold (-20°C) extraction buffer (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v).[26] d. Causality: The acidic organic solvent mixture efficiently disrupts cell membranes, denatures proteins (including degradative enzymes), and solubilizes cytokinins while precipitating interfering macromolecules. e. Add a known amount of stable isotope-labeled internal standards (e.g., D5-trans-Zeatin) for accurate quantification. f. Agitate the mixture for 1 hour at 4°C, then centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.[26] g. Carefully collect the supernatant, which contains the crude cytokinin extract.

2. Solid-Phase Extraction (SPE) Cleanup: a. Principle: SPE is used to remove interfering compounds and concentrate the cytokinins. A mixed-mode cation-exchange cartridge (e.g., Oasis MCX) is highly effective.[26] b. Conditioning: Sequentially wash the SPE cartridge with 1 mL of methanol, 1 mL of water, and 1 mL of 1M formic acid.[26] This activates the sorbent for optimal binding. c. Loading: Load the crude supernatant onto the conditioned cartridge. The acidic conditions ensure the amine groups on the cytokinins are protonated, allowing them to bind to the cation-exchange sorbent. d. Washing: Wash the cartridge with 1 mL of 1M formic acid followed by 1 mL of methanol to remove unbound impurities.[26] e. Elution: Elute the bound cytokinins with 2 mL of a basic methanolic solution (e.g., 0.35 M ammonium hydroxide in 60% methanol).[26] The high pH deprotonates the cytokinins, releasing them from the sorbent.

3. Final Preparation for Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas. b. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[26]

Protocol 2: Tobacco Callus Bioassay for Cytokinin Activity

This classic bioassay measures the ability of a substance to induce cell division (cytokinesis) in cytokinin-dependent tobacco callus tissue.[16][27]

1. Preparation of Callus Tissue: a. Initiate callus from sterile tobacco (e.g., Nicotiana tabacum var. Wisconsin No. 38) pith or leaf explants on a standard Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 2,4-D) but lacking cytokinins. b. Subculture the callus for several passages to ensure it is cytokinin-dependent and growing uniformly.

2. Bioassay Procedure: a. Prepare a basal MS medium containing an auxin (e.g., indole-3-acetic acid, IAA) but no cytokinins. Dispense into sterile culture vessels. b. Add the test samples (e.g., purified fractions or synthetic compounds) at various dilutions to the medium before it solidifies. Include a negative control (no cytokinin) and a positive control series with known concentrations of trans-Zeatin or kinetin. c. Inoculate each vessel with a small, standardized piece (e.g., 50-100 mg) of the cytokinin-dependent tobacco callus. d. Incubate the cultures in the dark at a constant temperature (e.g., 25°C) for 3-5 weeks. e. Rationale: In the presence of auxin, the callus will only proliferate significantly if an active cytokinin is present to stimulate cell division.

3. Quantification and Interpretation: a. After the incubation period, harvest the callus from each treatment and measure its fresh weight. b. Construct a dose-response curve using the known standards. c. Determine the activity of the unknown samples by comparing the callus growth they induced to the standard curve. The results provide a quantitative measure of the biological activity of the cytokinin present.[27]

Conclusion

The discovery of trans-Zeatin was a pivotal moment in plant biology, transforming our understanding of growth regulation. The journey from observing cell division in tissue culture to identifying a specific molecule and elucidating its complex biosynthesis and signaling pathways is a testament to decades of scientific inquiry. trans-Zeatin is now recognized as a master regulator, orchestrating a wide range of processes from cell division and differentiation to senescence and stress response.[10][22] For researchers in agriculture and drug development, a deep understanding of its history and mechanisms remains fundamental for developing innovative strategies to enhance crop resilience and yield.

References

- Dora Agri-Tech. Bioassay of Cytokinin.

- Molecular Biology.

- Benchchem. The Role of trans-Zeatin in Plant Stress Response: A Technical Guide.

- Molecular Biology.

- Biology Discussion. Study Notes on Bioassay (With Diagram) | Plants.

- Schmitz, R. Y., Skoog, F., Playtis, A. J., & Leonard, N. J. (1972).

- Oxford Academic. (1972).

- CK-12 Found

- Benchchem. The Core Pathway of trans-Zeatin Biosynthesis: A Technical Guide for Researchers.

- Emery, R. J. N., & Wightman, F. (2023). Zeatin: The 60th anniversary of its identification. Plant Physiology, 192(2), 931-942.

- Takei, K., Ueda, N., Yamaya, T., & Sakakibara, H. (2022). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology, 190(1), 508-520.

- Company of Biologists Journals. (2013). Crossing paths: cytokinin signalling and crosstalk.

- Intra Radice. BIOASSAYS.

- Fletcher, R. A., Kallidumbil, V., & Steele, P. (1982). Improved Bioassay for Cytokinins Using Cucumber Cotyledons. Plant Physiology, 70(3), 934-936.

- The Quiet Branches. (2015). The Discovery of Cytokinin.

- McGraw Hill's AccessScience. Cytokinins.

- YouTube. (2022).

- Slideshare.

- Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual review of plant biology, 63, 353-380.

- PubMed. (1972).

- ResearchGate. (2023).

- Wikipedia.

- ResearchGate. (2023). (PDF)

- Patel, P. P., Rakhashiya, P. M., Chudasama, K. S., & Thaker, V. S. (2013). Isolation, Purification and Estimation of Zeatin from Corynebacterium aurimucosum. European Journal of Experimental Biology, 3(4), 216-222.

- PubMed. (2023).

- Chemicalbook. (2024).

- Benchchem.

- Großkinsky, D. K., Edelsbrunner, K., Pfeifhofer, H. W., van der Graaff, E., & Roitsch, T. (2013). Cis- and trans-zeatin differentially modulate plant immunity. Plant signaling & behavior, 8(8), e24988.

- ResearchGate. A Personal History of Cytokinin and Plant Hormone Research.

- Oxford Academic. (2022). trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology.

- Semantic Scholar. (2023).

- Prime Scholars.

- Amasino, R. M. (2005). 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone. Plant Physiology, 138(3), 1177–1184.

- Oxford Academic. (2023).

- Schäfer, M., & Stolt-Bergner, P. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of experimental botany, 66(16), 4873–4884.

- Procedures used for extraction, pre-concentration and purific

- PubMed Central. (2023).

- Martin, R. C., Mok, M. C., Habben, J. E., & Mok, D. W. (2001). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 126(3), 1127–1135.

- KEGG.

- Romanov, G. A., Kulaeva, O. N., Karavaiko, N. N., Tsiatsiani, S., & Schmülling, T. (1996). Isolation and characterization of a cytokinin-binding protein from etiolated maize seedlings. Russian Journal of Plant Physiology, 43(4), 467-473.

- Frontiers. (2018). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth.

- GoldBio.

- Martin, R. C., Mok, M. C., & Mok, D. W. S. (1999). Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus. Proceedings of the National Academy of Sciences, 96(1), 284-289.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokinins | McGraw Hill's AccessScience [accessscience.com]

- 4. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zeatin: The 60th anniversary of its identification [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Zeatin: The 60th anniversary of its identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Zeatin: The 60th anniversary of its identification | Semantic Scholar [semanticscholar.org]

- 9. Zeatin - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokinins: synthesis and biological activity of geometric and position isomers of zeatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the difference between trans-zeatin and Cis-Zeatin_Chemicalbook [chemicalbook.com]

- 14. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]

- 15. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. KEGG PATHWAY: ko00908 [genome.jp]

- 20. The trans-zeatin-type side-chain modification of cytokinins controls rice growth - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 22. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 23. journals.biologists.com [journals.biologists.com]

- 24. annualreviews.org [annualreviews.org]

- 25. youtube.com [youtube.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. doraagri.com [doraagri.com]

The Biological Role of trans-Zeatin in Plant Development: A Technical Guide

Abstract

trans-Zeatin (tZ), a highly active isoprenoid cytokinin, is a cornerstone of plant development, orchestrating a symphony of cellular processes that dictate plant architecture, growth, and adaptation.[1] This technical guide provides an in-depth exploration of the multifaceted roles of trans-Zeatin, from its biosynthesis and signal transduction to its profound impact on cell division, organogenesis, and stress resilience. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with practical experimental frameworks, offering a comprehensive resource for understanding and manipulating this pivotal phytohormone.

Introduction: The Central Regulator

Cytokinins (CKs) are a class of N6-substituted adenine derivatives that are indispensable for plant growth and development.[2] Among the various forms of naturally occurring cytokinins, trans-Zeatin is one of the most abundant and biologically active in a wide range of plant species.[3][4] Its name originates from its discovery in immature corn kernels of the genus Zea.[5] trans-Zeatin is distinguished from its geometric isomer, cis-Zeatin, by the stereochemistry of its hydroxylated isoprenoid side chain, a structural nuance that contributes to its generally higher biological activity.[2][6]

Primarily biosynthesized in the root vasculature, trans-Zeatin functions as a long-distance signal, transported via the xylem to aerial tissues where it modulates a vast array of physiological processes.[1][2] This root-to-shoot communication is critical for coordinating plant growth in response to both internal developmental cues and external environmental stimuli, such as nutrient availability and stress.[2][7] A thorough understanding of trans-Zeatin's biological role is paramount for developing innovative strategies in agriculture and plant biotechnology aimed at enhancing crop yield and resilience.[3]

Biosynthesis and Metabolic Regulation of trans-Zeatin

The de novo biosynthesis of trans-Zeatin is a precisely regulated multi-step process involving three key enzyme families:

-

Adenosine phosphate-isopentenyltransferase (IPT): This enzyme catalyzes the initial and rate-limiting step, the attachment of an isopentenyl group from dimethylallyl diphosphate (DMAPP) to an adenine nucleotide (ATP, ADP, or AMP).[8]

-

Cytochrome P450 monooxygenase (CYP735A): This enzyme is responsible for the hydroxylation of the isopentenyl side chain of iP-type cytokinins to produce trans-Zeatin-type cytokinins.[6]

-

LONELY GUY (LOG): This enzyme directly converts cytokinin nucleotides to their active free-base forms.[3]

The regulation of these biosynthetic genes is complex and responsive to various signals. For instance, nitrogen availability is a major factor influencing trans-Zeatin biosynthesis.[6][9] Nitrate-specific signals can upregulate CYP735A expression, leading to increased accumulation of trans-Zeatin.[6][9]

Metabolically, the activity of trans-Zeatin is also controlled through conjugation, primarily N-glucosylation, which was traditionally considered a mechanism of irreversible inactivation.[4] However, recent studies have shown that trans-Zeatin-N-glucosides (tZNGs) can exhibit biological activity, such as delaying senescence, suggesting a more complex regulatory role for these conjugated forms.[4][10]

The trans-Zeatin Signaling Pathway

trans-Zeatin exerts its effects through a multi-step phosphorelay signaling pathway, analogous to the two-component systems found in bacteria.

Diagram of the trans-Zeatin Signaling Pathway

Caption: Simplified diagram of the trans-Zeatin two-component signaling pathway.

The key components of this pathway are:

-

ARABIDOPSIS HISTIDINE KINASE (AHK) receptors: Located in the plasma membrane, these receptors bind trans-Zeatin, leading to their autophosphorylation.[11]

-

ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs): These proteins shuttle the phosphate group from the AHK receptors in the cytoplasm to the nucleus.[11]

-

ARABIDOPSIS RESPONSE REGULATORS (ARRs): In the nucleus, the phosphate is transferred to Type-B ARRs, which are transcription factors that activate the expression of cytokinin-responsive genes.[11] Type-A ARRs are also induced and act as negative regulators of the pathway, creating a feedback loop.[12]

Biological Roles of trans-Zeatin in Plant Development

trans-Zeatin's influence permeates nearly every aspect of a plant's life cycle.

Cell Division and Differentiation

A fundamental role of trans-Zeatin is the promotion of cell division, or cytokinesis.[13][14] It is essential for the activity of meristems, the sites of active cell division in plants, such as the shoot apical meristem and root apical meristem.[12][15] The interplay between auxin and cytokinin is crucial for regulating the balance between cell division and differentiation. Typically, a high auxin-to-cytokinin ratio promotes root formation, while a low ratio favors shoot development.[16]

Shoot and Root Development

trans-Zeatin plays a significant role in shoot development by promoting the growth of lateral buds and thus influencing branching.[5][12] It is also involved in leaf expansion and chloroplast development.[14][15] In contrast, cytokinins generally inhibit primary root elongation and lateral root initiation.[12] This antagonistic relationship between shoot and root promotion helps to maintain a balanced growth pattern.

Leaf Senescence

One of the most well-documented functions of trans-Zeatin is its ability to delay leaf senescence.[4][13] Senescence is a programmed aging process characterized by the degradation of chlorophyll and other macromolecules. trans-Zeatin counteracts this process, helping to maintain the photosynthetic capacity of leaves.[13] Interestingly, trans-Zeatin-N-glucosides have also been shown to be effective in delaying salt-accelerated leaf senescence.[10][17]

Stress Responses and Plant Immunity

trans-Zeatin is a key player in how plants respond to both abiotic and biotic stresses.[1] Under conditions of drought, salinity, or extreme temperatures, the homeostasis of trans-Zeatin is significantly altered.[1] For instance, under drought stress, abscisic acid (ABA) levels typically rise to promote stomatal closure, while trans-Zeatin levels may decrease, highlighting the antagonistic relationship between these two hormones in managing water use.[1] Root-derived trans-Zeatin has been shown to protect Arabidopsis plants against photoperiod stress.[11] Furthermore, increased levels of trans-Zeatin can enhance resistance to certain pathogens, indicating its role in plant immunity.[18][19]

Experimental Protocols

Quantification of trans-Zeatin in Plant Tissues

Accurate quantification of endogenous trans-Zeatin is crucial for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a widely used and sensitive method.[20][21]

Step-by-Step Methodology for LC-MS/MS Quantification:

-

Sample Collection and Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Lyophilize the tissue to remove water and then grind to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a pre-chilled solvent mixture, typically methanol/water/formic acid.

-

Incubate on ice with shaking.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Purification (Optional but Recommended):

-

Pass the extract through a solid-phase extraction (SPE) C18 column to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Inject the purified extract into an HPLC system equipped with a C18 column.[20]

-

Use a gradient of solvents (e.g., acetonitrile and water with a formic acid modifier) to separate trans-Zeatin from other compounds.

-

The eluent from the HPLC is directed into a tandem mass spectrometer for detection and quantification, often using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

-

Data Analysis:

-

Quantify the amount of trans-Zeatin by comparing the peak area to a standard curve generated with known concentrations of a trans-Zeatin standard.

-

Diagram of trans-Zeatin Quantification Workflow

Caption: A typical workflow for the quantification of trans-Zeatin from plant tissues.

Tobacco Callus Bioassay for Cytokinin Activity

This classic bioassay is used to determine the biological activity of cytokinins by measuring their ability to stimulate cell division and callus growth.[22]

Step-by-Step Methodology:

-

Explant Preparation:

-

Sterilize tobacco seeds and germinate them on a basal medium.

-

Excise small sections of leaf or stem tissue from the sterile seedlings to use as explants.

-

-

Medium Preparation:

-

Prepare a Murashige and Skoog (MS) medium supplemented with a constant concentration of an auxin (e.g., naphthaleneacetic acid, NAA).

-

Add varying concentrations of the test compound (e.g., trans-Zeatin) to the medium. Include a negative control (no cytokinin) and a positive control with a known active cytokinin.

-

-

Inoculation and Incubation:

-

Place the explants onto the prepared medium in sterile petri dishes.

-

Incubate the cultures in a growth chamber under controlled light and temperature conditions.

-

-

Data Collection and Analysis:

-

After 3-4 weeks, observe and record the formation of callus.

-

Measure the fresh and/or dry weight of the callus to quantify the growth-promoting activity of the tested concentrations.[22]

-

Quantitative Data Summary

| Parameter | Compound | Concentration/Value | Bioassay/System | Reference |

| Callus Initiation | trans-Zeatin (with auxin) | 1 ppm | Tobacco Callus | [5] |

| Delay of Senescence | trans-Zeatin, tZ7G, tZ9G | 1 µM | Detached Arabidopsis Cotyledons | [4] |

| Delay of Salt-Accelerated Senescence | trans-Zeatin, tZ7G, tZ9G | as low as 10 nM | Arabidopsis Leaves | [10] |

| Shoot Regeneration | trans-Zeatin-7-glucoside (tZ7G) | Equimolar with NAA | Arabidopsis Hypocotyls | [4] |

| 2-AP Biosynthesis Induction | trans-Zeatin | 20-40 µmol L⁻¹ | Fragrant Rice Seedlings | [23] |

Conclusion and Future Perspectives

trans-Zeatin stands as a master regulator in the intricate network governing plant growth and development.[1] Its roles are diverse, spanning from the fundamental process of cell division to the complex orchestration of stress responses. While significant strides have been made in elucidating its biosynthesis, signaling, and physiological functions, many questions remain. Future research, leveraging advanced techniques such as single-cell transcriptomics and high-resolution mass spectrometry imaging, will be crucial for unraveling the precise spatio-temporal dynamics of endogenous trans-Zeatin. A deeper understanding of its crosstalk with other phytohormone pathways will undoubtedly open new avenues for the rational design of strategies to improve crop performance and ensure global food security.

References

- Benchchem. The Role of trans-Zeatin in Plant Stress Response: A Technical Guide.

- Benchchem. The Role of trans-Zeatin in Plant Stress Response: A Technical Guide.

- Benchchem. The Core Pathway of trans-Zeatin Biosynthesis: A Technical Guide for Researchers.

- Hallmark HT, Černý M, Brzobohatý B, Rashotte AM (2020) trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLoS ONE 15(5): e0232762.

- Kiba, T., et al. (2023). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology, 191(1), 476-491.

- Cortleven, A., et al. (2020). Root-derived trans-zeatin cytokinin protects Arabidopsis plants against photoperiod stress. Plant, Cell & Environment, 43(11), 2637-2649.

- Miller, J. (2018). The cytokinin trans-Zeatin plays a role in long distance nitrogen signaling. Plantae.

- Plant Cell Technology.

- Khanna, R. R., et al. (2025). trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana. Plant Physiology and Biochemistry, 227, 110101.

- Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. Trans-Zeatin: A Key Cytokinin for Botanical Research & Development.

- Khanna, R. R., et al. (2025). trans-Zeatin N-glucosides Can Delay Salt Accelerated Leaf Senescence in Arabidopsis thaliana. Request PDF.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Osugi, A., et al. (2017). Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots.

- Großkinsky, D. K., et al. (2016). Cis- and trans-zeatin differentially modulate plant immunity. Plant Signaling & Behavior, 11(3), e1159829.

- Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827-2840.

- Poitout, A., et al. (2018). Responses to Systemic Nitrogen Signaling in Arabidopsis Roots Involve trans-Zeatin in Shoots. The Plant Cell, 30(6), 1243-1262.

- Plant Cell Technology. (2021). Cytokinin and Shoot Development.

- PRIDE. (2025). trans-Zeatin and trans-Zeatin N-glucosides Regulate Cytokinin Signaling and Delay Salt-Induced Leaf Senescence in Arabidopsis thaliana.

- Emery, R. J. N., & Atkins, C. A. (2022). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. International Journal of Molecular Sciences, 23(21), 13393.

- ResearchG

- SIELC Technologies.

- Study.com. (2023). Cytokinins in Plants: Definition, Functions & Role.

- Ghanem, M. E., et al. (2011). Delayed Leaf Senescence by Upregulation of Cytokinin Biosynthesis Specifically in Tomato Roots. Frontiers in Plant Science, 2, 4.

- Chen, T., et al. (2023). Trans-Zeatin induce regulation the biosynthesis of 2-acetyl-1-pyrroline in fragrant rice (Oryza sativa L.) seedlings. PLoS ONE, 18(2), e0278917.

- Skalák, J., et al. (2019). Multifaceted activity of cytokinin in leaf development shapes its size and structure in Arabidopsis. The Plant Journal, 97(5), 805-824.

- Kiba, T., et al. (2022). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. bioRxiv.

- Kiba, T., et al. (2023). trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology.

- Creative Proteomics.

- Poitout, A., et al. (2018). Responses to Systemic Nitrogen Signaling in Arabidopsis Roots Involve trans-Zeatin in Shoots. The Plant Cell, 30(6), 1243-1262.

- Wikipedia.

- Werner, T., & Schmülling, T. (2009). Cytokinin action in plant development. Current Opinion in Plant Biology, 12(5), 527-538.

- Britannica. Cytokinin.

- Hedden, P. (1993). Modern methods for the quantitative analysis of plant hormones. Annual Review of Plant Physiology and Plant Molecular Biology, 44, 107-129.

- Weiler, E. W. (1980). Radioimmunoassays for trans-zeatin and related cytokinins. Planta, 149(2), 155-162.

- Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.

- ResearchGate. (2000). Analytical methods for cytokinins.

- Jiskrová, E., et al. (2022). Membrane transport of root-borne trans-zeatin riboside maintains the cytokinin homeostasis in shoots. Journal of Experimental Botany, 73(12), 4093-4106.

- Chemicalbook. (2024).

- KEGG.

- MedchemExpress.

- ResearchGate. (2014).

- Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 5. Zeatin - Wikipedia [en.wikipedia.org]

- 6. The trans-zeatin-type side-chain modification of cytokinins controls rice growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantae.org [plantae.org]

- 8. KEGG PATHWAY: ko00908 [genome.jp]

- 9. biorxiv.org [biorxiv.org]

- 10. trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Root-derived trans-zeatin cytokinin protects Arabidopsis plants against photoperiod stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. nbinno.com [nbinno.com]

- 14. Cytokinins in Plants | Definition, Functions & Role - Video | Study.com [study.com]

- 15. plantcelltechnology.com [plantcelltechnology.com]

- 16. Cytokinin | Definition, Functions, & Uses | Britannica [britannica.com]

- 17. researchgate.net [researchgate.net]

- 18. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the difference between trans-zeatin and Cis-Zeatin_Chemicalbook [chemicalbook.com]

- 20. HPLC Method for Analysis of trans-Zeatin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 21. Quantifying Phytohormones in Transformed Plants | Springer Nature Experiments [experiments.springernature.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Trans-Zeatin induce regulation the biosynthesis of 2-acetyl-1-pyrroline in fragrant rice (Oryza sativa L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol signaling pathway in Arabidopsis

A Technical Guide to the Zeatin Signaling Pathway in Arabidopsis thaliana

For: Researchers, scientists, and drug development professionals.

Abstract

Zeatin, a naturally occurring cytokinin, is a pivotal regulator of plant growth and development. Its signaling cascade in the model organism Arabidopsis thaliana represents a paradigm for understanding phytohormone action. This guide provides an in-depth technical overview of the zeatin signaling pathway, from receptor binding to transcriptional regulation. We will explore the core components, their interactions, and the sophisticated experimental methodologies employed to elucidate this pathway. This document is designed to serve as a comprehensive resource, blending established principles with actionable protocols and field-proven insights for professionals engaged in plant science and related disciplines.

Introduction: The Central Role of Zeatin in Plant Biology

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol, commonly known as trans-zeatin (tZ) , is one of the most active and abundant forms of cytokinin, a class of phytohormones essential for a myriad of developmental processes[1][2][3]. These processes include cell division and differentiation, shoot and root meristem maintenance, leaf senescence, and responses to environmental stimuli[4][5][6][7]. The signaling pathway of zeatin in Arabidopsis thaliana is a well-characterized multi-step phosphorelay system, analogous to the two-component signaling systems found in bacteria[7][8][9][10][11][12]. Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in agriculture and biotechnology, such as improving crop yield and stress tolerance.

The Core Signaling Cascade: From Perception to Response

The zeatin signal is transduced from the cell membrane to the nucleus through a phosphorelay cascade involving three main protein families: ARABIDOPSIS HISTIDINE KINASES (AHKs), ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), and ARABIDOPSIS RESPONSE REGULATORS (ARRs)[9][10][13].

Zeatin Perception by Histidine Kinase Receptors (AHKs)

The perception of zeatin occurs at the cellular membrane, primarily within the endoplasmic reticulum, by transmembrane sensor histidine kinases[14][15]. Arabidopsis possesses three main cytokinin receptors: AHK2, AHK3, and CRE1/AHK4[4][9][14][16]. These receptors contain an extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain that directly binds cytokinin molecules[8][16].

Binding of zeatin to the CHASE domain is thought to induce a conformational change in the receptor, leading to the autophosphorylation of a conserved histidine residue within the cytoplasmic kinase domain[8][11]. This initiates the phosphorelay.

Signal Transduction via Histidine Phosphotransfer Proteins (AHPs)

The phosphoryl group from the activated AHK receptor is transferred to a conserved aspartate residue in the receptor's own receiver domain[8][11]. From there, the signal is relayed to a family of small, diffusible ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs)[8][9][10][11]. There are five functional AHP proteins in Arabidopsis (AHP1-5) that act as redundant positive regulators of cytokinin signaling[17][18][19]. Upon phosphorylation, AHPs translocate from the cytoplasm to the nucleus to transmit the signal to the next components of the pathway[12][13].

Nuclear Response Regulation by ARRs

Inside the nucleus, phosphorylated AHPs transfer the phosphoryl group to ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are the final arbiters of the cytokinin response[8][9][11]. ARRs are broadly classified into two types:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, are activated and bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby inducing their transcription[8][9][11][20]. Key members of this family, such as ARR1, ARR10, and ARR12, are considered primary mediators of the cytokinin response[9][20][21].

-

Type-A ARRs: The expression of Type-A ARR genes is rapidly induced by the activation of Type-B ARRs[11][22]. Type-A ARRs act as negative regulators of cytokinin signaling, forming a feedback loop that attenuates the response[23][24]. They are thought to compete with Type-B ARRs for phosphorylation by AHPs, thus dampening the signaling cascade[24].

This intricate signaling network allows for precise control over a wide range of physiological and developmental processes in response to changing cytokinin levels.

Caption: Zeatin signaling pathway in Arabidopsis.

Quantitative Insights: Receptor-Ligand Interactions

The affinity of zeatin and other cytokinins for the AHK receptors is a critical determinant of signaling specificity and strength. Binding assays using radiolabeled ligands have provided valuable quantitative data on these interactions.

| Receptor | Ligand | Dissociation Constant (KD) | Source |

| Wild-Type (Endomembranes) | trans-zeatin | ~4.7 nM | [14] |

| AHK3 | trans-zeatin | 1-2 nM | [25][26] |

| CRE1/AHK4 | trans-zeatin | 2-4 nM | [25][26] |

| AHK2 | trans-zeatin | ~4.0 nM | [27] |

| AHK2 | Isopentenyladenine (iP) | ~1.4 nM | [27] |

| AHK3 | Dihydrozeatin | High Affinity | [1][26] |

| AHK3 | Isopentenyladenine (iP) | ~10-fold lower affinity than CRE1/AHK4 | [25][26] |

These data highlight the high affinity of trans-zeatin for its receptors and also reveal subtle differences in ligand preferences among the AHK family members, which may contribute to their partially distinct functions in plant development[25][26][27].

Experimental Methodologies: A Practical Guide

The elucidation of the zeatin signaling pathway has been made possible by a combination of genetic, biochemical, and molecular biology techniques. Below are detailed protocols for key experiments.

Ligand-Receptor Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of cytokinins to their receptors expressed in a heterologous system.

Objective: To quantify the binding of radiolabeled trans-zeatin to AHK receptors.

Methodology:

-

Receptor Expression:

-

Clone the full-length coding sequence of the Arabidopsis AHK of interest into a bacterial expression vector.

-

Transform the construct into an appropriate E. coli strain.

-

Induce protein expression with IPTG and grow the culture to an optimal density.

-

-

Cell Preparation:

-

Harvest bacterial cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cells in the binding buffer.

-

-

Binding Assay:

-

In a microcentrifuge tube, combine the bacterial cell suspension with a constant concentration of [3H]trans-zeatin.

-

For competition assays, add increasing concentrations of unlabeled trans-zeatin or other cytokinin analogs.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Centrifuge the tubes to pellet the cells with bound ligand.

-

Carefully remove the supernatant containing the free ligand.

-

-

Quantification:

-

Resuspend the cell pellet and transfer to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

Caption: Workflow for a ligand-receptor binding assay.

Phosphorelay Assay in vitro

This assay is designed to demonstrate the transfer of a phosphoryl group from an AHK receptor to an AHP and subsequently to an ARR.

Objective: To reconstitute the cytokinin-induced phosphorelay cascade in vitro.

Methodology:

-

Protein Purification:

-

Express and purify recombinant AHK (kinase domain), AHP, and ARR (receiver domain) proteins.

-

-

Phosphorylation of AHK:

-

Incubate the purified AHK kinase domain with [γ-32P]ATP in a kinase reaction buffer.

-

Allow the autophosphorylation reaction to proceed.

-

-

Phosphotransfer to AHP:

-

Add purified AHP to the reaction mixture containing phosphorylated AHK.

-

Incubate to allow the transfer of the 32P-label from AHK to AHP.

-

-

Phosphotransfer to ARR:

-

Add purified ARR receiver domain to the mixture.

-

Incubate to facilitate the final phosphotransfer from AHP to ARR.

-

-

Analysis:

-

Stop the reactions at various time points.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography. The appearance of a radioactive band corresponding to the size of the ARR protein confirms the successful phosphorelay.

-

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This method is used to measure changes in the transcript levels of cytokinin-responsive genes.

Objective: To quantify the expression of Type-A ARR genes in response to zeatin treatment.

Methodology:

-

Plant Material and Treatment:

-

Grow Arabidopsis seedlings under sterile conditions on solid medium.

-

Treat the seedlings with a solution of trans-zeatin or a mock solution (control).

-

Harvest tissue at various time points after treatment (e.g., 10 min, 30 min, 1 hr)[22].

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the harvested tissue using a standard protocol or commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

-

-

qRT-PCR:

-

Design and validate primers for the target Type-A ARR genes (e.g., ARR5, ARR7) and a reference gene (e.g., ACTIN2).

-

Perform the qPCR reaction using a SYBR Green-based master mix.

-

The reaction should include the cDNA template, primers, and master mix.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the zeatin-treated samples to the mock-treated controls. A rapid and significant increase in transcript levels of Type-A ARRs is indicative of an active cytokinin response[22][28][29].

-

Phenotypic Analysis of Cytokinin Mutants

Genetic analysis of mutants with defects in the zeatin signaling pathway has been instrumental in defining the in vivo functions of its components.

Objective: To characterize the developmental and physiological phenotypes of ahk, ahp, and arr mutants.

Methodology:

-

Mutant Acquisition:

-

Phenotypic Assays:

-

Root Elongation Assay: Grow seedlings on vertical agar plates containing various concentrations of exogenous cytokinins. Cytokinin-insensitive mutants will show less inhibition of root growth compared to wild-type[9][18][19].

-

Leaf Senescence Assay: Excise leaves from mature plants and incubate them in the dark on moist filter paper with or without cytokinin. Delayed senescence (stay-green phenotype) is a hallmark of cytokinin action, and mutants may show altered responses[4][16].

-

Seed Germination and Size: Analyze seed size and germination rates under different light and hormonal conditions. For instance, ahk triple mutants have larger seeds and altered germination characteristics[4][16].

-

Shoot and Inflorescence Development: Observe overall plant architecture, including rosette size, branching, and the timing of flowering and senescence[16][30].

-

Conclusion and Future Directions

The zeatin signaling pathway in Arabidopsis is a well-defined system that serves as a cornerstone of our understanding of plant hormone signaling. The multi-step phosphorelay provides a robust and tunable mechanism for controlling a vast array of developmental programs. While the core components have been identified and characterized, future research will likely focus on several key areas:

-

Crosstalk with other signaling pathways: Investigating the molecular basis of interactions between cytokinin signaling and other hormonal pathways (e.g., auxin, abscisic acid) and environmental signals (e.g., light, nutrient availability)[5][6][11][31].

-

Subcellular dynamics: Further elucidating the role of subcellular localization of receptors and signaling components in modulating the pathway's output[14][15].

-

Translational applications: Leveraging the knowledge of this pathway to engineer crops with enhanced growth, yield, and resilience to environmental stresses.

This guide has provided a comprehensive technical overview of the zeatin signaling pathway, from its molecular mechanics to the experimental approaches used for its study. It is our hope that this resource will be valuable for researchers and professionals seeking to deepen their understanding and expand their experimental capabilities in this exciting field.

References

-

Wulfetange, K., Lomin, S. N., Romanov, G. A., Stolz, A., Heyl, A., & Schmülling, T. (2011). The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum. Plant Physiology, 156(4), 1808–1818. [Link]

-

Hwang, I., Sheen, J., & Müller, B. (2002). Cytokinin Signaling in Arabidopsis. The Arabidopsis Book, 1, e0001. [Link]

-

Pernisova, M., Grochova, M., Konecny, T., Plackova, L., Harustiakova, D., Kakimoto, T., ... & Hejátko, J. (2018). Cytokinin signalling regulates organ identity via the AHK4 receptor in Arabidopsis. Development, 145(14), dev163519. [Link]

-

Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2012). The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum. Plant Signaling & Behavior, 7(2), 207-210. [Link]

-

Mason, M. G., Mathews, D. E., Argyros, D. A., Maxwell, B. B., Kieber, J. J., Alonso, J. M., ... & Schaller, G. E. (2005). Functional Characterization of Type-B Response Regulators in the Arabidopsis Cytokinin Response. Plant Physiology, 138(3), 1359-1372. [Link]

-

Argyros, R. D., Mathews, D. E., Chiang, Y. H., Palmer, C. M., Thibault, D. M., Etheridge, N., ... & Schaller, G. E. (2008). Type B response regulators of Arabidopsis play key roles in cytokinin signaling and plant development. The Plant Cell, 20(8), 2102-2116. [Link]

-

Hutchison, C. E., Li, J., Argueso, C., Gonzalez, M., Lee, E., Lewis, M. W., ... & Kieber, J. J. (2006). The Arabidopsis histidine phosphotransfer proteins are redundant positive regulators of cytokinin signaling. The Plant cell, 18(11), 3073–3087. [Link]

-

Riefler, M., Novák, O., Strnad, M., & Schmülling, T. (2006). Arabidopsis cytokinin receptor mutants reveal functions in shoot growth, leaf senescence, seed size, germination, root development, and cytokinin metabolism. The Plant Cell, 18(1), 40-54. [Link]

-

To, J. P., Haberer, G., Ferreira, F. J., Deruère, J., Mason, M. G., Schaller, G. E., ... & Kieber, J. J. (2004). Type-A Arabidopsis response regulators are partially redundant negative regulators of cytokinin signaling. The Plant Cell, 16(3), 658-671. [Link]

-

Schaller, G. E., Mathews, D. E., Grefen, C., & Kieber, J. J. (2007). Signaling via Histidine-Containing Phosphotransfer Proteins in Arabidopsis. Plant Signaling & Behavior, 2(4), 261-266. [Link]

-

Hutchison, C. E., Li, J., Argueso, C., Gonzalez, M., Lee, E., Lewis, M. W., ... & Kieber, J. J. (2006). Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling. The Plant Cell, 18(11), 3073-3087. [Link]

-

Stolz, A., Riefler, M., Lomin, S. N., Achazi, K., Romanov, G. A., & Schmülling, T. (2011). The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors. The Plant Journal, 67(1), 157-168. [Link]

-

Hutchison, C. E., Li, J., Argueso, C., Gonzalez, M., Lee, E., Lewis, M. W., ... & Kieber, J. J. (2006). The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling. The Plant Cell, 18(11), 3073-3087. [Link]

-

Argyros, R. D., Mathews, D. E., Chiang, Y. H., Palmer, C. M., Thibault, D. M., Etheridge, N., ... & Schaller, G. E. (2008). Type B Response Regulators of Arabidopsis Play Key Roles in Cytokinin Signaling and Plant Development. The Plant Cell, 20(8), 2102-2116. [Link]

-

D'Agostino, I. B., Deruère, J., & Kieber, J. J. (2000). Characterization of the Response of the Arabidopsis Response Regulator Gene Family to Cytokinin. Plant Physiology, 124(4), 1706-1717. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Receptor Properties and Features of Cytokinin Signaling. Acta Naturae, 8(3), 50-61. [Link]

-

Poitout, A., Le-Ny, F., Gojon, A., & Lacombe, B. (2018). The cytokinin trans-Zeatin plays a role in long distance nitrogen signaling (Plant Cell). Plantae. [Link]

-

El-Showk, S., El-Sayed, M., & El-Kereamy, A. (2014). Expression analysis by quantitative (q)RT-PCR of genes involved in cytokinin response in transgenic embryos at different days in culture. ResearchGate. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058. [Link]

-

Riefler, M., Novák, O., Strnad, M., & Schmülling, T. (2006). Arabidopsis cytokinin receptor mutants reveal functions in shoot growth, leaf senescence, seed size, germination, root development, and cytokinin metabolism. The Plant cell, 18(1), 40-54. [Link]

-

Hwang, I., & Sheen, J. (2001). Two-component circuitry in Arabidopsis cytokinin signal transduction. Nature, 413(6854), 383-389. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of experimental botany, 57(15), 4051–4058. [Link]

-

Vescovi, M., Zaina, G., Carimi, F., & De Michele, R. (2012). Quantitative real-time RT-PCR expression analysis of CK receptor genes in Arabidopsis wild-type seedlings and cultured cells. ResearchGate. [Link]

-

Bhargava, A., Clabaugh, I., To, J. P., Maxwell, B. B., Chiang, Y. H., Schaller, G. E., ... & Kieber, J. J. (2013). Identification of Cytokinin-Responsive Genes Using Microarray Meta-Analysis and RNA-Seq in Arabidopsis. Plant Physiology, 162(1), 272-294. [Link]

-

Poitout, A., Le-Ny, F., Gojon, A., & Lacombe, B. (2018). Responses to Systemic Nitrogen Signaling in Arabidopsis Roots Involve trans-Zeatin in Shoots. The Plant Cell, 30(5), 1243-1262. [Link]

-

Nishiyama, R., Watanabe, Y., Fujita, Y., Le, D. T., Kojima, M., Werner, T., ... & Tran, L. S. P. (2011). Analysis of cytokinin mutants and regulation of cytokinin metabolic genes reveals important regulatory roles of cytokinins in drought, salt and abscisic acid responses, and abscisic acid biosynthesis. The Plant cell, 23(6), 2169–2183. [Link]

-

Nishiyama, R., Watanabe, Y., Fujita, Y., Le, D. T., Kojima, M., Werner, T., ... & Tran, L. S. P. (2011). Analysis of cytokinin mutants and regulation of cytokinin metabolic genes reveals important regulatory roles of cytokinins in drought, salt and abscisic acid responses, and abscisic acid biosynthesis. The Plant cell, 23(6), 2169–2183. [Link]

-

Riefler, M., Novák, O., Strnad, M., & Schmülling, T. (2006). Seedling Phenotypes of the Multiple ahk Mutants. ResearchGate. [Link]

-

Gajdosova, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Strnad, M. (2011). The role of cis-zeatin-type cytokinins in plant development. Journal of Experimental Botany, 62(8), 2827-2840. [Link]

-

Schäfer, M., & Schmülling, T. (2014). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of experimental botany, 65(10), 2565–2582. [Link]

-

Hwang, I., & Sheen, J. (2002). Phosphorelay and Transcription Control in Cytokinin Signal Transduction. Science's STKE, 2002(133), pe22. [Link]

-

Kanehisa Laboratories. (2022). Zeatin biosynthesis - Arabidopsis thaliana (thale cress). KEGG PATHWAY Database. [Link]

-

Sheen, J. (2002). Phosphorelay and transcription control in cytokinin signal transduction. Science's STKE, 2002(133), pe22. [Link]

-

Brenner, W. G., Romanov, G. A., Köllmer, I., Bürkle, L., & Schmülling, T. (2005). Transcript profiling of cytokinin action in Arabidopsis roots and shoots discovers largely similar but also organ-specific responses. BMC plant biology, 5, 15. [Link]

-

Nishiyama, R., Watanabe, Y., Fujita, Y., Le, D. T., Kojima, M., Werner, T., ... & Tran, L. S. P. (2011). Analysis of Cytokinin Mutants and Regulation of Cytokinin Metabolic Genes Reveals Important Regulatory Roles of Cytokinins in Drought, Salt and Abscisic Acid Responses, and Abscisic Acid Biosynthesis. The Plant Cell, 23(6), 2169-2183. [Link]

-

To, J. P., Deruère, J., Maxwell, B. B., Mok, D. W., & Kieber, J. J. (2007). Cytokinin regulates type-A Arabidopsis response regulator activity and protein stability via two-component phosphorelay. The Plant cell, 19(12), 3901–3914. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Buten-1-ol, 2-methyl-4-(1H-purin-6-ylamino)-. PubChem Compound Database. [Link]

-

The Arabidopsis Information Resource (TAIR). (n.d.). Cytokinin response genes. TAIR Microarray Experiment. [Link]

-

Ware, A., González-Suárez, P., & Putterill, J. (2020). Cytokinin signaling regulates two-stage inflorescence arrest in Arabidopsis. Plant Physiology, 184(2), 926-940. [Link]

-

Sheen, J. (2002). Arabidopsis Cytokinin Signaling Pathway. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2-Methyl-4-(9H-purin-6-ylamino)-1-butanol. PubChem Compound Database. [Link]

-

Ivy Fine Chemicals. (n.d.). 2-Buten-1-ol, 2-methyl-4-(9H-purin-6-ylamino)-. Ivy Fine Chemicals Product Information. [Link]

Sources

- 1. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Responses to Systemic Nitrogen Signaling in Arabidopsis Roots Involve trans-Zeatin in Shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Buten-1-ol, 2-methyl-4-(9H-purin-6-ylamino)-, (2E)- [cymitquimica.com]

- 4. Arabidopsis Cytokinin Receptor Mutants Reveal Functions in Shoot Growth, Leaf Senescence, Seed Size, Germination, Root Development, and Cytokinin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Cytokinin Mutants and Regulation of Cytokinin Metabolic Genes Reveals Important Regulatory Roles of Cytokinins in Drought, Salt and Abscisic Acid Responses, and Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of cytokinin mutants and regulation of cytokinin metabolic genes reveals important regulatory roles of cytokinins in drought, salt and abscisic acid responses, and abscisic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorelay and transcription control in cytokinin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Type B Response Regulators of Arabidopsis Play Key Roles in Cytokinin Signaling and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]